molecular formula C8H7ClF3N B2408754 (1R)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine CAS No. 1213627-66-7

(1R)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine

Cat. No.: B2408754
CAS No.: 1213627-66-7
M. Wt: 209.6
InChI Key: VWKRJAXYSCHDKI-SSDOTTSWSA-N
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Description

“(1R)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine” is a chemical compound with the CAS Number: 1213627-66-7. It has a molecular weight of 209.6. The compound is typically stored at temperatures between 2-8°C and appears as a colorless to yellow liquid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7ClF3N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a colorless to yellow liquid. It is stored at temperatures between 2-8°C .

Scientific Research Applications

1. Solid-state NMR Spectroscopy

Solid-state nuclear magnetic resonance (SSNMR) spectroscopy has been utilized to study various halogens, including chlorine, in different chemical compounds. This technique, particularly in the context of chlorine-35/37 NMR, has seen a significant increase in applications, benefiting from the availability of high magnetic fields. It provides valuable information on the isotropic chemical shifts, quadrupolar coupling constants, and the orientation of electric field gradient tensors in diverse compounds, including those containing chlorophenyl groups (Bryce & Sward, 2006).

2. Environmental Impact of Chlorophenyl Compounds

Chlorophenols, including certain chlorophenyl compounds, are recognized for their moderate toxic effects on mammalian and aquatic life. Their persistence in the environment can vary based on the presence of microflora capable of biodegradation. Notably, these compounds, like 3-chlorophenol, have a significant organoleptic effect, highlighting the importance of understanding their environmental behavior and impact (Krijgsheld & Gen, 1986).

3. Chlorophenyl Compounds in Bioisosteric Drug Design

The incorporation of fluorine, as seen in the trifluoroethylamine group of the compound , plays a critical role in bioisosteric drug design. Strategic replacement of certain fragments with fluorinated moieties allows for precise modulation of a molecule's properties, essential in novel drug discovery. This approach is particularly highlighted in the design and development of bioisosteres in medicinal chemistry (Richardson, 2021).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Properties

IUPAC Name

(1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKRJAXYSCHDKI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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